2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Overview
Description
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is a heterocyclic compound that contains a thiophene ring, a triazole ring, and a thiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[3,2-b][1,2,4]triazole-6(5h)-ones, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
It’s likely that it interacts with its targets (potentially cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response, given its potential anti-inflammatory activity . By inhibiting COX1 and COX2, it may disrupt the synthesis of prostaglandins, which are key mediators of inflammation.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins due to the inhibition of COX1 and COX2. This could result in decreased inflammation and pain .
Biochemical Analysis
Biochemical Properties
Compounds of the thiazolo[3,2-b][1,2,4]triazole class have been reported to exhibit diverse biological activities, including anti-inflammatory and analgesic effects
Cellular Effects
Related compounds have shown potent analgesic activity and anti-inflammatory activity . These effects suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding triazole-thione intermediate. This intermediate is then reacted with bromoacetaldehyde to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid hydrazide: A precursor in the synthesis of the target compound.
1,2,4-Triazole derivatives: Compounds with similar triazole rings that exhibit various biological activities.
Thiazole derivatives: Compounds with thiazole rings that are used in medicinal chemistry and materials science.
Uniqueness
2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSBVQZDPEAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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